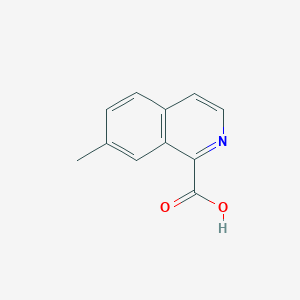![molecular formula C26H32O4 B12092539 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- CAS No. 135452-42-5](/img/structure/B12092539.png)
1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- is a synthetic organic compound with a complex structure It is characterized by multiple functional groups, including ketones, hydroxyl groups, and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the core indene structure, followed by functionalization steps to introduce the hydroxy and ketone groups. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various catalysts to facilitate the formation of carbon-carbon and carbon-oxygen bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized for yield, purity, and cost-effectiveness. Techniques such as chromatography and crystallization may be employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Electrophilic aromatic substitution to introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-
- 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-6-yl]-2-hydroxy-2-methyl-
Uniqueness
The uniqueness of 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- lies in its specific arrangement of functional groups and the resulting chemical properties. This compound may exhibit unique reactivity or biological activity compared to its analogs.
Propriétés
Numéro CAS |
135452-42-5 |
|---|---|
Formule moléculaire |
C26H32O4 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-hydroxy-1-[4-[6-(2-hydroxy-2-methylpropanoyl)-1,3,3-trimethyl-2H-inden-1-yl]phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C26H32O4/c1-23(2)15-26(7,18-11-8-16(9-12-18)21(27)24(3,4)29)20-14-17(10-13-19(20)23)22(28)25(5,6)30/h8-14,29-30H,15H2,1-7H3 |
Clé InChI |
AVZGRVCEWBPUNN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C1C=CC(=C2)C(=O)C(C)(C)O)(C)C3=CC=C(C=C3)C(=O)C(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride](/img/structure/B12092483.png)

![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)



![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)

![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12092555.png)
